Gadoterate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

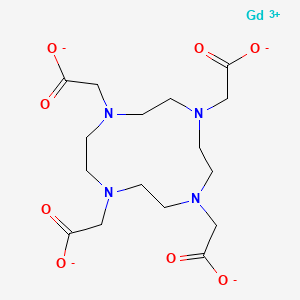

Gadoterate, commonly known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is used in the form of its meglumine salt, this compound meglumine, and is known for its high stability and safety profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of gadoterate involves the complexation of gadolinium ions with DOTA. The process typically includes the following steps:

Preparation of DOTA: DOTA is synthesized through a multi-step process involving the cyclization of linear precursors.

Complexation: Gadolinium oxide is reacted with DOTA in an aqueous solution, forming the gadolinium-DOTA complex.

Formation of Meglumine Salt: The gadolinium-DOTA complex is then reacted with meglumine to form this compound meglumine

Industrial Production Methods

Industrial production of this compound meglumine involves large-scale synthesis using similar steps but optimized for efficiency and purity. The process includes stringent quality control measures to ensure the safety and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Gadoterate primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Reagents: Gadolinium oxide, DOTA, meglumine.

Conditions: Aqueous solution, controlled pH, and temperature.

Major Products

The major product of these reactions is this compound meglumine, a stable and highly soluble compound used in MRI contrast imaging .

Applications De Recherche Scientifique

Gadoterate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a contrast agent in various analytical techniques.

Biology: Facilitates the visualization of biological structures and processes in MRI.

Medicine: Widely used in MRI to enhance the contrast of images, particularly for detecting lesions and abnormalities in the brain, spine, and other tissues

Industry: Employed in the development of new imaging technologies and contrast agents

Mécanisme D'action

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. This property allows for the detailed visualization of internal structures and abnormalities .

Comparaison Avec Des Composés Similaires

Gadoterate is compared with other gadolinium-based contrast agents such as:

- Gadopentetic acid

- Gadobenic acid

- Gadoxetic acid

- Gadoteridol

- Gadobutrol

Uniqueness

This compound is unique due to its high stability, which reduces the risk of gadolinium release and associated toxicity. Its macrocyclic structure provides greater thermodynamic and kinetic stability compared to linear gadolinium-based contrast agents .

Propriétés

Formule moléculaire |

C16H24GdN4O8- |

|---|---|

Poids moléculaire |

557.6 g/mol |

Nom IUPAC |

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4 |

Clé InChI |

GFSTXYOTEVLASN-UHFFFAOYSA-J |

SMILES canonique |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Synonymes |

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)- gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate gadolinium DOTA gadoterate gadoterate sodium Gd-DOTA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.